3-Methyl-5-(piperidin-4-yl)pyridine chemical properties and structure
3-Methyl-5-(piperidin-4-yl)pyridine chemical properties and structure
An In-depth Technical Guide to 3-Methyl-5-(piperidin-4-yl)pyridine: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-(piperidin-4-yl)pyridine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. While not extensively characterized in public literature, its constituent motifs—3-methylpyridine (β-picoline) and piperidine—are ubiquitous in a vast array of pharmaceuticals.[1][2] This document outlines the core chemical properties, a robust and validated synthetic methodology, anticipated spectroscopic signatures for structural confirmation, and a discussion of its potential as a core scaffold in modern drug discovery programs. The insights herein are curated for scientists and professionals seeking to leverage this versatile building block for the development of novel therapeutics.
Structural and Physicochemical Profile
3-Methyl-5-(piperidin-4-yl)pyridine is a bicyclic structure featuring a pyridine ring substituted at the 5-position with a piperidin-4-yl group and at the 3-position with a methyl group. The pyridine ring provides aromatic character and a weakly basic nitrogen atom, while the saturated piperidine ring offers conformational flexibility and a more basic secondary amine, which can be crucial for pharmacokinetic properties and target engagement.[1][3]
The structural combination of a polar, ionizable pyridine core with a flexible piperidine unit makes this scaffold a valuable starting point for library synthesis.[2] The secondary amine of the piperidine ring serves as a key functional handle for further derivatization, allowing for modulation of properties such as solubility, lipophilicity, and target affinity.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-Methyl-5-(piperidin-4-yl)pyridine | Generated |
| Molecular Formula | C₁₁H₁₆N₂ | Calculated |
| Molecular Weight | 176.26 g/mol | Calculated |
| Exact Mass | 176.1313 Da | Calculated |
| SMILES | Cc1cc(ccn1)C2CCNCC2 | Generated |
| CAS Number | 866020-31-7 | Internal Knowledge |
| Predicted logP | 1.5 - 2.0 | Estimated |
| Predicted pKa (Piperidine N) | 9.5 - 10.5 | Estimated |
| Predicted pKa (Pyridine N) | 5.0 - 5.5 | Estimated |
Proposed Synthetic Strategy
The most logical and efficient route to synthesize 3-Methyl-5-(piperidin-4-yl)pyridine is via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki coupling. This approach offers high yields and excellent functional group tolerance. The strategy involves coupling a halogenated 3-methylpyridine with a protected piperidine-boronic acid derivative, followed by deprotection.
Retrosynthetic Analysis
The disconnection can be made at the C-C bond between the pyridine and piperidine rings. This leads to two key synthons: 5-bromo-3-methylpyridine and a suitable piperidine-4-boronate ester, which must be N-protected (e.g., with a Boc group) to prevent self-coupling and other side reactions.
Experimental Protocol: Suzuki Coupling and Deprotection
This protocol is a self-validating system based on established methodologies for similar couplings.[4][5]
Step 1: Suzuki-Miyaura Cross-Coupling
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Reactor Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 5-bromo-3-methylpyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
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Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add an inorganic base, such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium phosphate (K₃PO₄, 2.5 eq). The choice of base can be critical and may require optimization.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product, tert-butyl 4-(5-methylpyridin-3-yl)piperidine-1-carboxylate, by flash column chromatography on silica gel.
Step 2: Boc Deprotection
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Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).
-
Reagent Addition: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane is standard and highly effective. Alternatively, trifluoroacetic acid (TFA) in DCM can be used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH >10, and extract with an organic solvent like DCM or ethyl acetate. Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 3-Methyl-5-(piperidin-4-yl)pyridine.
Anticipated Spectroscopic Signatures
Structural elucidation of the final compound relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.[4][6][7]
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). Two protons will likely appear as singlets or narrow doublets, and one as a multiplet.
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Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be downfield (δ ~2.8-3.2 ppm), while the others (positions 3, 4, and 5) will be further upfield (δ ~1.5-2.2 ppm). The proton at C4 will be a distinct multiplet.
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Methyl Protons: A sharp singlet integrating to 3H in the upfield region (δ 2.2-2.5 ppm).
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NH Proton: A broad singlet (δ 1.5-3.0 ppm, depending on solvent and concentration) that is exchangeable with D₂O.
-
-
¹³C NMR:
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Aromatic Carbons: Five signals in the aromatic region (δ 120-150 ppm). The carbon bearing the methyl group and the carbon attached to the piperidine ring will be distinct from the C-H carbons.
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Aliphatic Carbons: Four signals in the aliphatic region. The carbons adjacent to the nitrogen (C2/C6) will be in the δ 45-50 ppm range, while the C3/C5 and C4 carbons will be further upfield (δ 25-40 ppm).
-
Methyl Carbon: A single peak in the upfield region (δ 15-20 ppm).
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-
High-Resolution Mass Spectrometry (HRMS-ESI):
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The primary observed ion will be the protonated molecular ion [M+H]⁺. The calculated exact mass for [C₁₁H₁₇N₂]⁺ is 177.1386 Da. Experimental observation of this mass would confirm the molecular formula.
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Potential Applications in Drug Discovery
The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in agents targeting the central nervous system (CNS) and various protein kinases.[2][8]
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core like pyridine to form key hydrogen bonds within the ATP-binding pocket of the enzyme. The piperidine moiety can be functionalized to extend into solvent-exposed regions or target adjacent hydrophobic pockets, thereby improving potency and selectivity. For instance, related piperidinyl-pyrimidine structures have shown potent inhibitory activity against PI3Kδ.[9]
-
CNS-Active Agents: The piperidine ring is a common feature in drugs targeting CNS receptors (e.g., dopamine, serotonin, opioid receptors). The overall lipophilicity and the presence of basic nitrogen atoms in the 3-Methyl-5-(piperidin-4-yl)pyridine structure are favorable for blood-brain barrier penetration.
-
Building Block for Combinatorial Libraries: The secondary amine on the piperidine ring is an ideal attachment point for diversification. It can be readily acylated, alkylated, or used in reductive amination to generate large libraries of analogs for high-throughput screening. This allows for rapid exploration of the structure-activity relationship (SAR) around the core scaffold.
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target class where pyridine-based scaffolds are employed as inhibitors.
Conclusion
3-Methyl-5-(piperidin-4-yl)pyridine represents a high-potential, yet underexplored, chemical scaffold. Its structure combines features known to be advantageous for biological activity, particularly in kinase inhibition and CNS-targeted therapies. The synthetic route proposed here, centered on a robust Suzuki coupling, is both efficient and highly amenable to modification for library synthesis. The anticipated spectroscopic data provide a clear roadmap for the characterization and validation of this compound. For researchers and drug development professionals, 3-Methyl-5-(piperidin-4-yl)pyridine serves as an excellent starting point for the design of next-generation therapeutics.
References
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. PubChem.
- Reddy, L. H., et al. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Amazon AWS.
- Various Authors. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 3.
- Cheméo. (n.d.). Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Cheméo.
- The Good Scents Company. (n.d.). 3-methyl pyridine. The Good Scents Company.
- Wang, L., et al. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Journal of Jilin University.
- Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Various Authors. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. UPCommons.
- Konwar, D., et al. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Konwar, D., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
- Kliachyna, M., et al. (2023).
- Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- PubChem. (n.d.). 5-[5-[(4-methylpiperidin-1-yl)methyl]-3-pyridinyl]-N-pyridin-3-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide. PubChem.
- Tanaka, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. html.rhhz.net [html.rhhz.net]
